

Application Notes: JTT-551 for Enhancing Insulin-Stimulated Glucose Uptake

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Compound of Interest

Compound Name: JTT 551

Cat. No.: B3429810

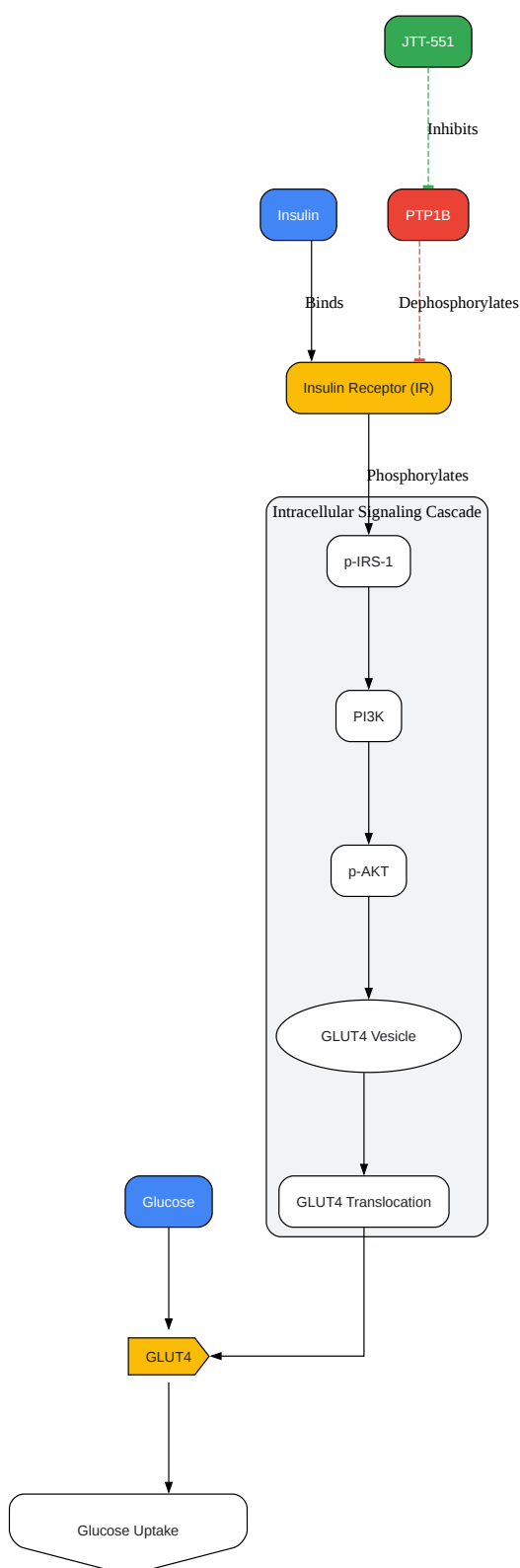
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Introduction

JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.^{[1][2][3]} By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased GLUT4 translocation to the plasma membrane and consequently, a significant increase in insulin-stimulated glucose uptake in metabolic tissues like skeletal muscle and adipocytes.^{[1][3]} These application notes provide a detailed protocol for utilizing JTT-551 in a glucose uptake assay using L6 rat skeletal myoblasts, a well-established in vitro model for studying glucose metabolism.

Mechanism of Action

Insulin binding to its receptor (IR) triggers a signaling cascade that is crucial for glucose homeostasis. A key negative regulatory mechanism in this pathway is the dephosphorylation of the activated insulin receptor and its substrates (e.g., IRS-1) by PTP1B. JTT-551 acts as a competitive inhibitor of PTP1B, preventing this dephosphorylation.^[4] This prolongs the activated state of the insulin signaling cascade, leading to a more robust downstream signal, which culminates in the translocation of GLUT4-containing vesicles to the cell surface and enhanced glucose transport into the cell. The effect of JTT-551 is insulin-dependent, meaning it enhances the cellular response to insulin rather than stimulating glucose uptake on its own.^[4]



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Figure 1: JTT-551 Signaling Pathway. This diagram illustrates how JTT-551 inhibits PTP1B, thereby enhancing the insulin signaling cascade to promote GLUT4 translocation and glucose uptake.

Data Presentation

The following tables present representative data on the effect of JTT-551 on insulin-stimulated glucose uptake in L6 myotubes. This data is illustrative and serves to demonstrate the expected dose-dependent effect of JTT-551.

Table 1: JTT-551 Selectivity for PTP1B

Phosphatase	Ki (μM)
PTP1B	0.22
TCPTP	9.3
CD45	>30
LAR	>30

This data demonstrates the high selectivity of JTT-551 for PTP1B over other protein tyrosine phosphatases.[\[1\]](#)

Table 2: Effect of JTT-551 on Insulin-Stimulated 2-Deoxy-D-[³H]-Glucose Uptake in L6 Myotubes

Treatment Condition	2-DG Uptake (pmol/min/mg protein)	Fold Increase over Basal
Basal (No Insulin)	10.5 ± 1.2	1.0
Insulin (100 nM)	25.2 ± 2.5	2.4
Insulin (100 nM) + JTT-551 (10 µM)	35.8 ± 3.1	3.4
Insulin (100 nM) + JTT-551 (30 µM)	43.1 ± 3.9	4.1

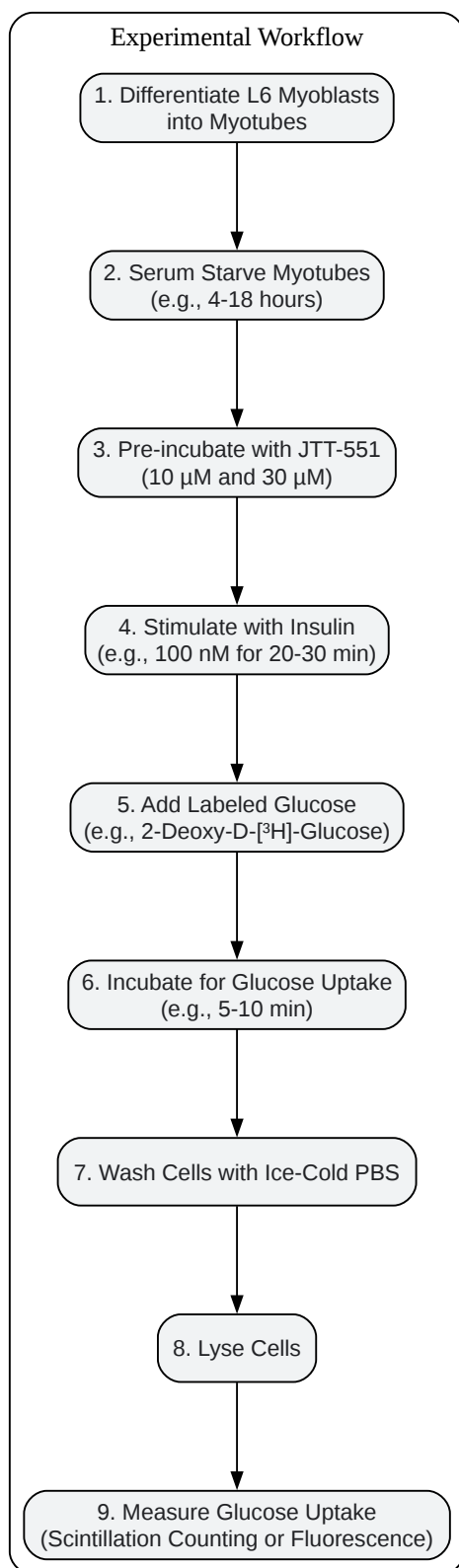
Note: The data in this table is representative and illustrates the expected outcome of the experiment.

Experimental Protocols

This section provides a detailed protocol for a radioactive glucose uptake assay using JTT-551 in L6 rat skeletal myotubes. A non-radioactive, fluorescence-based alternative is also described.

A. Cell Culture and Differentiation of L6 Myoblasts

- **Cell Culture:** Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Differentiation:** Once the cells reach confluence, induce differentiation into myotubes by switching the medium to DMEM containing 2% horse serum. Maintain the cells in this differentiation medium for 5-7 days, replacing the medium every 48 hours.



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Figure 2: Glucose Uptake Assay Workflow. This diagram outlines the key steps of the in vitro glucose uptake assay to evaluate the effect of JTT-551.

B. Radioactive Glucose Uptake Assay

Materials:

- Differentiated L6 myotubes in 24-well plates
- Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)
- JTT-551 stock solution (in DMSO)
- Insulin stock solution
- 2-Deoxy-D-[³H]-Glucose (³H-2DG)
- Unlabeled 2-Deoxy-D-Glucose (2-DG)
- 0.5 M NaOH
- Scintillation cocktail
- Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

- **Serum Starvation:** After differentiation, serum starve the L6 myotubes for 4-18 hours in serum-free DMEM.
- **Pre-incubation:** Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer containing the desired concentrations of JTT-551 (e.g., 10 μM and 30 μM) or vehicle (DMSO) for 30 minutes at 37°C.
- **Insulin Stimulation:** Add insulin (final concentration 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle instead of insulin.

- **Glucose Uptake:** Initiate glucose uptake by adding ^3H -2DG (final concentration 0.5 $\mu\text{Ci/mL}$) and unlabeled 2-DG (final concentration 10 μM) to each well. Incubate for 5-10 minutes at 37°C.
- **Termination of Uptake:** Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
- **Cell Lysis:** Lyse the cells by adding 500 μL of 0.5 M NaOH to each well and incubating for at least 1 hour at room temperature.
- **Scintillation Counting:** Transfer the cell lysates to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- **Protein Quantification:** Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.

C. Non-Radioactive (Fluorescent) Glucose Uptake Assay

This protocol utilizes a fluorescent glucose analog, such as 2-NBDG or 6-NBDG.

Materials:

- Differentiated L6 myotubes in a 96-well black, clear-bottom plate
- Krebs-Ringer-HEPES (KRH) buffer
- JTT-551 stock solution (in DMSO)
- Insulin stock solution
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

- **Serum Starvation and Pre-incubation:** Follow steps 1 and 2 from the radioactive assay protocol.

- Insulin Stimulation: Follow step 3 from the radioactive assay protocol.
- Glucose Uptake: Initiate glucose uptake by adding 2-NBDG (final concentration 50-100 μ M) to each well. Incubate for 15-30 minutes at 37°C.
- Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
- Fluorescence Measurement: Add 100 μ L of PBS to each well and measure the fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Conclusion

JTT-551 effectively enhances insulin-stimulated glucose uptake in L6 myotubes in a dose-dependent manner. The provided protocols offer robust methods for researchers to investigate the effects of JTT-551 and other PTP1B inhibitors on glucose metabolism in vitro. These assays are valuable tools for the screening and characterization of potential therapeutic agents for type 2 diabetes and other metabolic disorders.

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